![molecular formula C10H9ClN2O3 B14633904 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 54080-60-3](/img/structure/B14633904.png)
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is a chemical compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 5-chloro-2-aminophenol with 2-bromo-1-(hydroxyimino)propane under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-Nitro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one.
Reduction: 5-Chloro-3-[2-(amino)propyl]-1,3-benzoxazol-2(3H)-one.
Substitution: 5-Substituted-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one derivatives.
科学的研究の応用
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Biological Research: It is used as a probe to study the biological pathways involving benzoxazole derivatives.
Material Science: Benzoxazole derivatives are known for their photophysical properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with cellular targets, leading to cytotoxic effects. The hydroxyimino group is believed to play a crucial role in its biological activity by forming reactive intermediates that can interact with cellular macromolecules. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
5-Chloro-3-[3-(cyclic amine)propyl]-1,3-benzoxazol-2(3H)-one: Similar structure but with a cyclic amine group instead of a hydroxyimino group.
5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one: Similar structure but with a chloropropyl group instead of a hydroxyimino group.
Uniqueness
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research .
特性
CAS番号 |
54080-60-3 |
|---|---|
分子式 |
C10H9ClN2O3 |
分子量 |
240.64 g/mol |
IUPAC名 |
5-chloro-3-(2-hydroxyiminopropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(12-15)5-13-8-4-7(11)2-3-9(8)16-10(13)14/h2-4,15H,5H2,1H3 |
InChIキー |
VZHYCSJLMQRHKW-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)CN1C2=C(C=CC(=C2)Cl)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


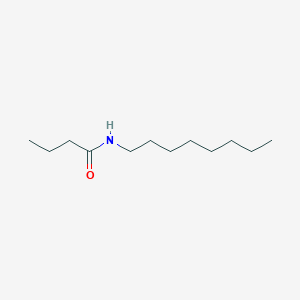
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
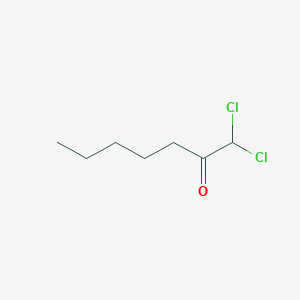
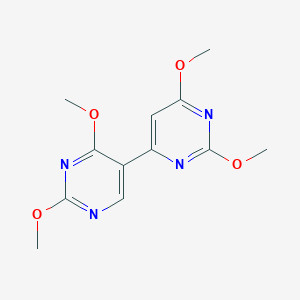




propanedioate](/img/structure/B14633864.png)

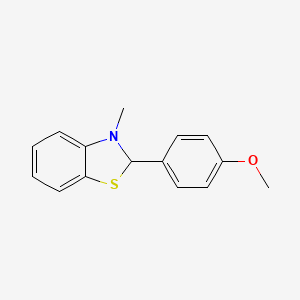
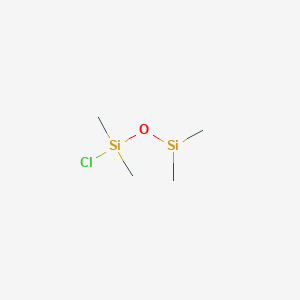
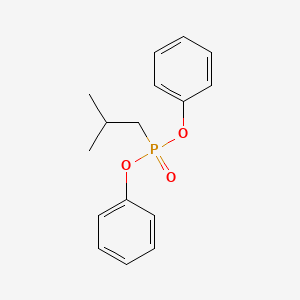
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
